![molecular formula C12H7BrN2O B1376255 2-(4-Bromophényl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)
2-(4-Bromophényl)oxazolo[4,5-C]pyridine
Vue d'ensemble
Description
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .
Applications De Recherche Scientifique
Recherche pharmacologique
Les dérivés d'oxazolo[4,5-C]pyridine sont connus pour servir de pharmacophores et d'éléments structuraux dans les composés actifs contre diverses cibles moléculaires. Ils ont été identifiés comme de puissants inhibiteurs de kinases et ont montré une activité contre des cibles telles que les protéines VEGFR-2 (récepteur 2 du facteur de croissance endothélial vasculaire), EDG-1 (gène de différenciation endothéliale-1) et ACC2 (acétyl-CoA carboxylase 2). Ces composés présentent également des propriétés immunosuppressives et antivirales .
Synthèse de nouveaux composés
L'échafaudage d'oxazolo[4,5-C]pyridine est utilisé en chimie synthétique pour créer de nouveaux composés ayant une activité biologique potentielle. Par exemple, les 5-amino-4-cyano-1,3-oxazoles peuvent être condensés avec divers réactifs comme la formamidine et l'urée pour obtenir de nouvelles oxazolo[4,5-d]pyrimidines .
Agents antibactériens
Des dérivés de 2-(phényl)oxazolo[4,5-b]-pyridine ont été testés contre des souches bactériennes en utilisant des méthodes standard comme la dilution en série à deux fois. Ces études aident à déterminer la concentration minimale inhibitrice (CMI) et le potentiel de ces composés comme agents antibactériens .
Études de transfert de charge
Les dérivés d'oxazolo[4,5-b]pyridine ont été étudiés pour leurs propriétés de transfert de charge intramoléculaire à l'état excité. Cette recherche est importante pour comprendre le comportement électronique de ces composés, ce qui peut être crucial pour la conception de matériaux pour des applications électroniques .
Safety and Hazards
Mécanisme D'action
- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .
- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .
Target of Action
Propriétés
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

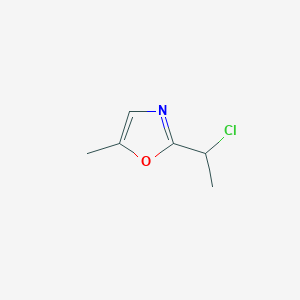
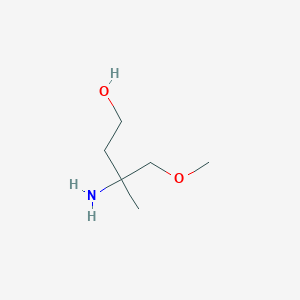


![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
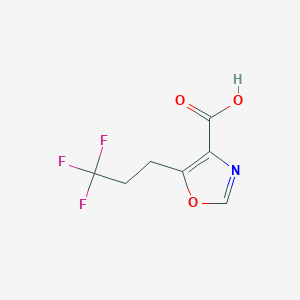
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
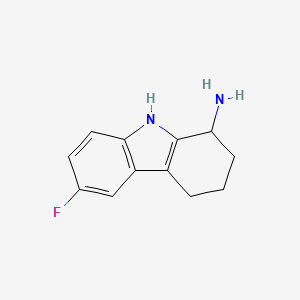
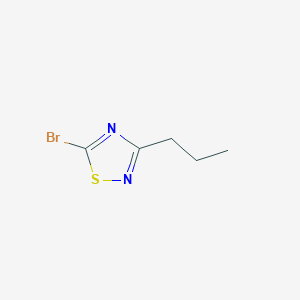
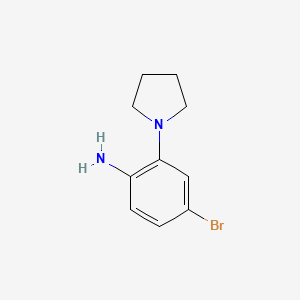
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
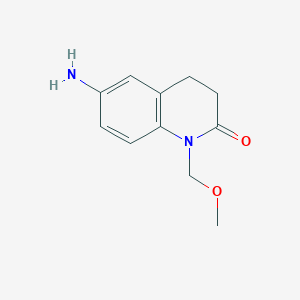

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)